molecular formula C11H15N3O3 B12947446 Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate

Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate

Cat. No.: B12947446
M. Wt: 237.25 g/mol
InChI Key: GFRCMTMMYQWWLY-MRVPVSSYSA-N
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Description

Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes both an amino group and a hydroxyimino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyimino group can also participate in hydrogen bonding with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is unique due to its dual functional groups (amino and hydroxyimino), which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

benzyl N-[(1Z,2R)-1-amino-1-hydroxyiminopropan-2-yl]carbamate

InChI

InChI=1S/C11H15N3O3/c1-8(10(12)14-16)13-11(15)17-7-9-5-3-2-4-6-9/h2-6,8,16H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1

InChI Key

GFRCMTMMYQWWLY-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](/C(=N/O)/N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=NO)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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